molecular formula C20H25N7O6 B12354590 (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

Cat. No.: B12354590
M. Wt: 459.5 g/mol
InChI Key: NKHUMCIXBRICHV-QNIGDANOSA-N
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Description

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, methyl, and oxo groups. Its unique configuration makes it a subject of interest in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the tetrahydropteridin core, followed by the introduction of the amino and methyl groups. The final steps involve the coupling of the benzoyl and pentanedioic acid moieties under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reagents and stringent control of reaction parameters such as temperature, pressure, and pH. Advanced purification techniques, including chromatography and crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents to optimize the yield and selectivity.

Major Products

The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications depending on their functional properties.

Scientific Research Applications

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrahydropteridin derivatives and amino acid conjugates. These compounds share structural similarities but differ in their functional groups and overall configuration.

Uniqueness

What sets (2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid apart is its unique combination of functional groups and its specific stereochemistry, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H25N7O6

Molecular Weight

459.5 g/mol

IUPAC Name

(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H25N7O6/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29/h2-5,12-13,15,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H3,21,23,25,26,31)/t12-,13-,15?/m0/s1

InChI Key

NKHUMCIXBRICHV-QNIGDANOSA-N

Isomeric SMILES

CN1[C@H](CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CN1C(CN=C2C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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